molecular formula C8H13NO2S B2621285 4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione CAS No. 1697444-33-9

4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2621285
CAS No.: 1697444-33-9
M. Wt: 187.26
InChI Key: AYAVALPNGNDONI-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione is an organic compound that features a thiazepane ring with a propynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione can be achieved through several methods. One common approach involves the cyclization of N-(prop-2-yn-1-yl)aniline derivatives with suitable reagents. For instance, the use of ZnBr2 and Oxone in a mixed solvent system of acetonitrile and water has been reported to facilitate the ipso-cyclization of N-(prop-2-yn-1-yl)aniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the synthetic route involving ZnBr2 and Oxone could be explored for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The propynyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazepane derivatives with altered substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. Detailed studies on its molecular interactions and pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione is unique due to its thiazepane ring structure, which distinguishes it from other propynyl-containing compounds. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

4-prop-2-ynyl-1,4-thiazepane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-2-4-9-5-3-7-12(10,11)8-6-9/h1H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAVALPNGNDONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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